molecular formula C8H10INO B178725 2-(4-Iodo-phenoxy)-ethylamine CAS No. 151978-97-1

2-(4-Iodo-phenoxy)-ethylamine

Cat. No.: B178725
CAS No.: 151978-97-1
M. Wt: 263.08 g/mol
InChI Key: CMRQIELSCFJHBQ-UHFFFAOYSA-N
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Description

2-(4-Iodo-phenoxy)-ethylamine is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenoxy)-ethylamine typically involves the reaction of 4-iodophenol with 2-chloroethylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 4-iodophenol, attacks the electrophilic carbon in 2-chloroethylamine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: The iodine atom in the phenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 2-(4-Iodo-phenoxy)-acetaldehyde or 2-(4-Iodo-phenoxy)-acetic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted phenoxy-ethylamine compounds.

Scientific Research Applications

2-(4-Iodo-phenoxy)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenoxy)-ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

    2-(4-Iodo-phenoxy)-acetic acid: Similar structure but with a carboxylic acid group instead of an ethylamine chain.

    2-(4-Iodo-phenoxy)-phenylamine: Contains a phenylamine group instead of an ethylamine chain.

Uniqueness: 2-(4-Iodo-phenoxy)-ethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the ethylamine chain makes it particularly suitable for applications in medicinal chemistry, where amine groups are often crucial for biological activity.

Properties

IUPAC Name

2-(4-iodophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRQIELSCFJHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594954
Record name 2-(4-Iodophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-97-1
Record name 2-(4-Iodophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethoxy)-4-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a magnetically stirred solution of 4-iodophenol (15 grams, 0.068 mol) in 100 mL THF was sequentially added triphenylphosphine (19.67 grams, 0.075 mol), diethyl azodicarboxylate (13.06 grams, 0.073 mol), and 2-azidoethanol (5.93 grams, 0.068 mol). The mixture was stirred overnight, concentrated in vacuo, diluted with 90 mL ethyl acetate and diluted with hexane (400 mL), and the resulting solids filtered away. The filtrate was concentrated in vacuo, diluted with diethyl ether, and extracted with 1N NaOH and water. Pentane was added to induce precipitation of a white solid that was again filtered away. The filtrate was concentrated in vacuo, and dissolved in methanol (60 mL). Triethylamine (27 grams, 0.267 mol) and propanedithiol (23 grams, 0.215 mol) were added and the mixture stirred at room temperature overnight. The solution was diluted with 100 mL water and partitioned between methylene chloride and 1N NaOH. The organic layer was extracted with 2×200 mL 1N HCl and the aqueous layer washed with 100 mL methylene chloride, made basic with 2N NaOH and extracted 3×75 mL methylene chloride. The combined organics were dried over sodium carbonate, filtered and concentrated in vacuo to yield 12.97 grams of 2-(4-iodophenoxy)ethyl amine (72%). 1NMR (CDCl3, dTMS) 7.56 (2H, d, 3JHH =9 Hz, Ar-H), 6.63 (2H, d, 3JHH =9 Hz, Ar-H), 4.03 (2H, t, 3JHH =5 Hz, CH2N3), 3.57 (2H, t, 3JHH =5 Hz, OCH2). 13C NMR (CDCl3) 158.0, 138.2, 116.9, 83.4, 66.9, 49.9. IR (NaCl, cm-1) 2930, 2107 (s), 1589, 1483, 1284, 1237, 1058, 819.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.67 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
13.06 g
Type
reactant
Reaction Step Three
Quantity
5.93 g
Type
reactant
Reaction Step Four
Quantity
27 g
Type
reactant
Reaction Step Five
Quantity
23 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a suspension of [2-(4-iodophenoxy)ethyl]amine hydrochloride (7.0 g) in chloroform (70 ml) was added saturated sodium bicarbonate solution (70 ml) and the mixture was warmed to 50° C. and stirred for 15 minutes. The organic layer was separated and dried over magnesium sulfate. Filtration followed by evaporation gave [2-(4-iodophenoxy)ethyl]amine (6.13 g) as a white solid. The compound was used in the next step without further purification.
Name
[2-(4-iodophenoxy)ethyl]amine hydrochloride
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

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